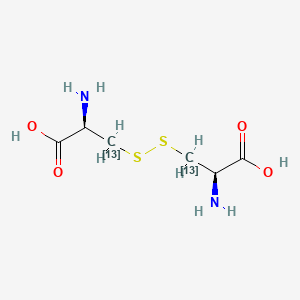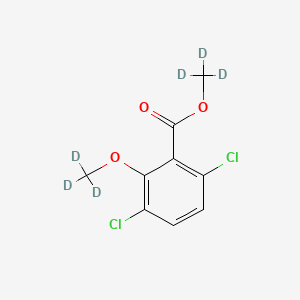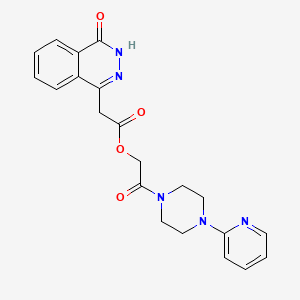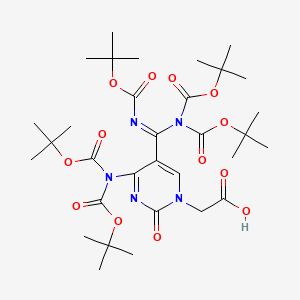
Cav 3.2 inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cav 3.2 inhibitor 2 is a compound that targets the Cav3.2 subtype of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability, sensory processing, and pain perception. This compound has shown potential in research for its ability to suppress T-channel-dependent somatic and visceral pain in mice .
Vorbereitungsmethoden
The synthesis of Cav 3.2 inhibitor 2 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The compound is synthesized through a series of reactions that include the formation of key intermediates and the final product. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
Cav 3.2 inhibitor 2 undergoes various chemical reactions, including inhibition of T-type calcium channels. The compound has an IC50 value of 0.09339 μM under -80mV holding potential . Common reagents and conditions used in these reactions include specific voltage conditions and the presence of calcium ions. The major products formed from these reactions are the inhibited calcium channels, which result in reduced neuronal excitability and pain perception .
Wissenschaftliche Forschungsanwendungen
Cav 3.2 inhibitor 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being studied for its potential as an analgesic for intractable pain, including somatic and visceral pain . The compound has shown efficacy in rodent models of acute, inflammatory, and chronic pain . Additionally, it is being explored for its role in treating epilepsy and other neurological disorders .
Wirkmechanismus
The mechanism of action of Cav 3.2 inhibitor 2 involves the inhibition of Cav3.2 T-type calcium channels. These channels are responsible for regulating calcium influx in neurons, which in turn affects neuronal excitability and neurotransmitter release. By inhibiting these channels, this compound reduces neuronal excitability and pain perception . The molecular targets and pathways involved include the Cav3.2 channels and their associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cav 3.2 inhibitor 2 is unique in its high affinity and specificity for Cav3.2 T-type calcium channels. Similar compounds include ethosuximide, mibefradil, valproate, zonisamide, pimozide, and certain dihydropyridines (DHPs) . These compounds also target T-type calcium channels but may have different affinities and specificities for the various subtypes of these channels. This compound stands out due to its potent inhibition of T-channel-dependent pain and its potential for treating intractable pain conditions .
Eigenschaften
Molekularformel |
C32H37F2N3O |
|---|---|
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
1-[4-(3-fluorophenyl)butyl]-3-[1-[4-(3-fluorophenyl)butyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C32H37F2N3O/c33-27-13-7-11-25(23-27)9-3-5-19-35-21-17-29(18-22-35)37-31-16-2-1-15-30(31)36(32(37)38)20-6-4-10-26-12-8-14-28(34)24-26/h1-2,7-8,11-16,23-24,29H,3-6,9-10,17-22H2 |
InChI-Schlüssel |
HKFWSOWZPUPCOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC(=CC=C4)F)CCCCC5=CC(=CC=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)







